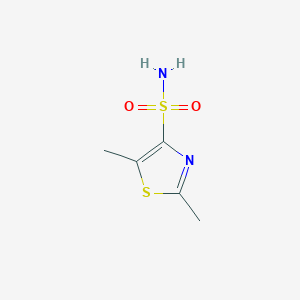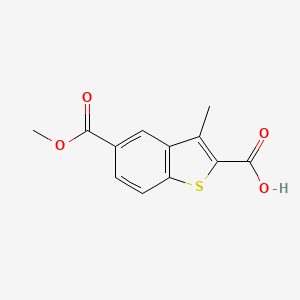
6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline is a compound that belongs to the class of organophosphorus compounds It features a tetrahydroquinoline ring system substituted with a dimethylphosphoryl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of a suitable tetrahydroquinoline precursor with a dimethylphosphorylating agent. One common method is the reaction of 1,2,3,4-tetrahydroquinoline with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
科学的研究の応用
6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
作用機序
The mechanism of action of 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in various biochemical pathways, influencing the activity of target proteins and enzymes.
類似化合物との比較
- 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroisoquinoline
- 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoxaline
- 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinazoline
Comparison: Compared to these similar compounds, 6-(Dimethylphosphoryl)-1,2,3,4-tetrahydroquinoline is unique due to its specific ring structure and the position of the dimethylphosphoryl group. This structural uniqueness can result in different reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C11H16NOP |
|---|---|
分子量 |
209.22 g/mol |
IUPAC名 |
6-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H16NOP/c1-14(2,13)10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,3-4,7H2,1-2H3 |
InChIキー |
OASQVPLTXCEXEB-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C)C1=CC2=C(C=C1)NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


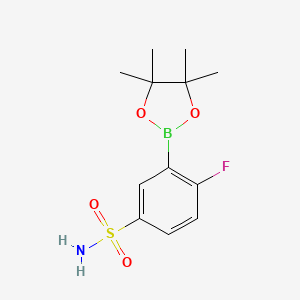


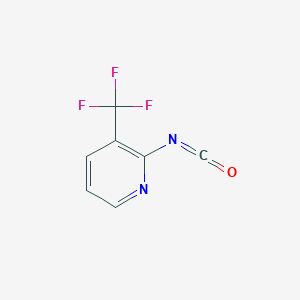
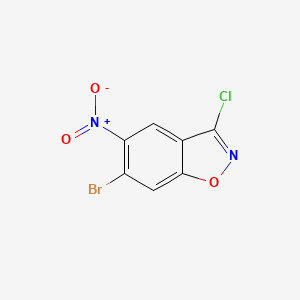

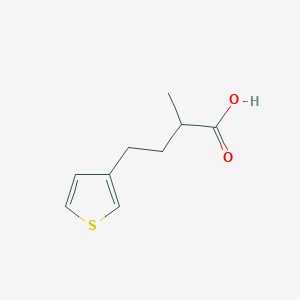
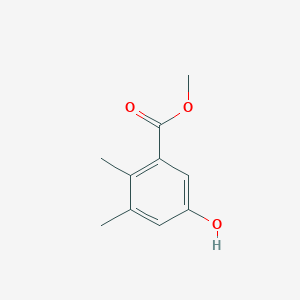
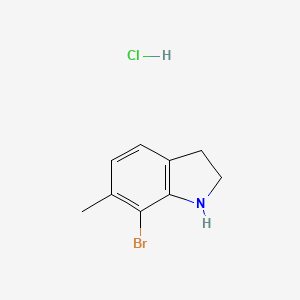
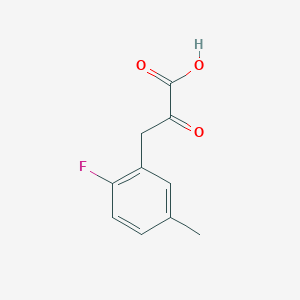
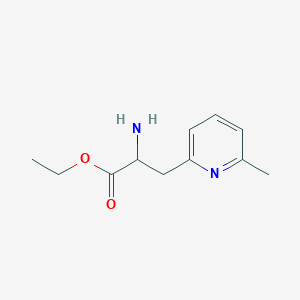
![[(3-Aminopropoxy)methyl]trimethylsilane](/img/structure/B13520000.png)
